1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
Overview
Description
1-(Benzo[b]thiophen-4-yl)piperazine is a chemical compound with the molecular formula C12H14N2S . It is used as an intermediate in synthesizing Brexpiprazole 5-1H-Quinolin-2-one, which is a drug candidate useful in the treatment and prevention of mental disorders including CNS disorders .
Synthesis Analysis
The synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine involves two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments . The first amination step is effected quite efficaciously by a novel palladium-mediated Buchwald–Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2S/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-4,9,13H,5-8H2 . This indicates the presence of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom in the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine include the formation of C–N bonds through amination steps . The first amination step involves a Buchwald–Hartwig coupling, a type of cross-coupling reaction .Physical And Chemical Properties Analysis
1-(Benzo[b]thiophen-4-yl)piperazine is a solid substance with a molecular weight of 218.32 . It has a predicted boiling point of 394.4±22.0 °C and a predicted density of 1.203±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .Scientific Research Applications
Antimicrobial Activity : Mishra and Chundawat (2019) synthesized a series of compounds including 1-(benzo[b]thiophen-4-yl)piperazine derivatives and evaluated their antimicrobial properties. They found that certain derivatives showed potent activity against bacterial strains like P. aeruginosa, S. aureus, and E. coli, as well as the fungal strain C. albicans. The study suggests potential applications of these compounds in treating microbial infections (Mishra & Chundawat, 2019).
Antidepressant Properties : Pérez-Silanes et al. (2001) worked on synthesizing 1-(benzo[b]thiophen-3-yl)piperazine derivatives to explore new and efficient antidepressants. They found that certain derivatives exhibited dual action, including serotonin reuptake inhibition and 5-HT1A receptor affinity, indicating their potential as antidepressants (Pérez-Silanes et al., 2001).
Application in Synthesizing Antipsychotic Drugs : Kumar et al. (2018) described an alternate synthesis route for Brexpiprazole, an antipsychotic drug, using 1-(benzo[b]thiophen-4-yl)piperazine as a key intermediate. This synthesis involved a novel Buchwald–Hartwig amination step, demonstrating the compound's relevance in pharmaceutical synthesis (Kumar et al., 2018).
Radiotracer Development : Kuhnast et al. (2006) synthesized and evaluated a radiotracer, FAUC346, for D3 receptor imaging in positron emission tomography (PET) scans. The compound includes a 1-(benzo[b]thiophen-4-yl)piperazine derivative, highlighting its potential use in medical imaging and diagnostics (Kuhnast et al., 2006).
Chemotherapy Research : Lv et al. (2019) explored the anti-bone cancer activity of a heterocyclic compound derived from 1-(benzo[b]thiophen-4-yl)piperazine. The compound showed promising results against human bone cancer cell lines, indicating its potential in cancer treatment research (Lv et al., 2019).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-(1-benzothiophen-4-yl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-4,9,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUUWPNOUUQXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CSC3=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride | |
CAS RN |
913614-18-3 | |
Record name | 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Citations
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